5-Ethynyl-N,N-dimethylpyrimidin-2-amine
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Overview
Description
5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3 It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the 5-position and two methyl groups attached to the nitrogen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Ethynylation: The introduction of the ethynyl group at the 5-position is achieved through a Sonogashira coupling reaction. This reaction involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Dimethylation: The final step involves the dimethylation of the amino group at the 2-position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethynyl-N,N-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The ethynyl group allows the compound to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Ethynylpyrimidine: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
N,N-Dimethylpyrimidin-2-amine:
Uniqueness
5-Ethynyl-N,N-dimethylpyrimidin-2-amine is unique due to the presence of both the ethynyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethynyl-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKYZXDDYILLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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